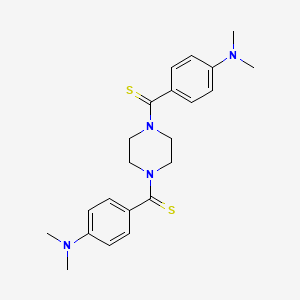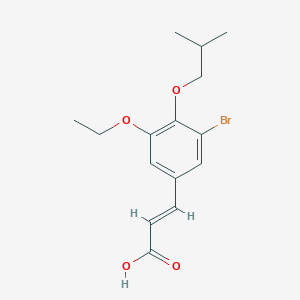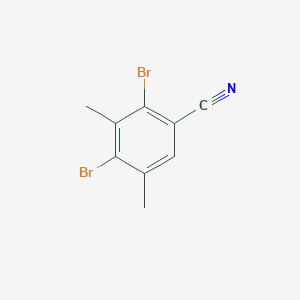![molecular formula C26H30ClN3O5S2 B2640425 ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217055-76-9](/img/structure/B2640425.png)
ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfamoyl group, an amide group, and a carboxylate ester group. It also contains a tetrahydrothieno[2,3-c]pyridine ring, which is a type of heterocyclic ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The sulfamoyl group could also undergo various reactions, such as hydrolysis or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the sulfamoyl and amide groups could increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promise as an anticancer agent. Its unique chemical structure may interfere with cancer cell growth and proliferation. Researchers are investigating its potential to inhibit specific signaling pathways involved in tumor development. Preclinical studies have demonstrated its efficacy against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s sulfamoyl group contributes to its anti-inflammatory activity. By modulating immune responses and suppressing inflammatory mediators, it could be valuable in treating chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Researchers are exploring its mechanism of action and evaluating its potential as a novel anti-inflammatory drug .
Antibacterial and Antifungal Effects
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride exhibits antibacterial and antifungal properties. It may disrupt microbial cell membranes or interfere with essential metabolic pathways. Studies have investigated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Researchers are keen to explore its potential as a new class of antimicrobial agents .
Neuroprotective Effects
The compound’s thieno[2,3-c]pyridine core suggests potential neuroprotective properties. Researchers are studying its ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from compounds with similar structures. Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride might play a role in future neuroprotective strategies .
Cardiovascular Applications
The compound’s benzyl and sulfamoyl moieties may influence cardiovascular function. Researchers are investigating its effects on blood pressure regulation, vasodilation, and platelet aggregation. By targeting specific receptors or enzymes, it could potentially be used in managing hypertension, thrombosis, or other cardiovascular disorders .
Drug Delivery Systems
Ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride’s unique structure makes it an interesting candidate for drug delivery systems. Its hydrophilic and lipophilic properties allow it to interact with various biological membranes. Researchers are exploring its use as a carrier for targeted drug delivery, especially in cases where specific tissues or cells need treatment .
These applications highlight the versatility and potential of this compound in various scientific domains. Further research and clinical trials will provide deeper insights into its efficacy and safety, paving the way for its practical utilization in medicine and related fields.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2.ClH/c1-4-34-26(31)23-21-14-15-29(16-18-8-6-5-7-9-18)17-22(21)35-25(23)27-24(30)19-10-12-20(13-11-19)36(32,33)28(2)3;/h5-13H,4,14-17H2,1-3H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVYPFMRBZHEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2640342.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2640343.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)


![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)

![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2640362.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)